6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl-
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Overview
Description
6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- is a complex organic compound belonging to the class of pyrimido[4,5-b]pyrrolizines.
Preparation Methods
The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a pyrrole derivative with an acylating agent, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-b]pyrrolizine derivatives, such as:
- 6H-Pyrimido(4,5-b)pyrrolizine-9-carbonitrile, 7,8-dihydro-4-phenyl-
- Pyrimido[4,5-b]pyrimidines
Compared to these compounds, 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- may exhibit unique biological activities and chemical reactivity due to the presence of the carbothioamide group .
Properties
CAS No. |
139156-99-3 |
---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carbothioamide |
InChI |
InChI=1S/C16H14N4S/c17-16(21)12-11-7-4-8-20(11)15-13(18-9-19-14(12)15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,21) |
InChI Key |
YGPUDJAMABVHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(N2C1)C(=NC=N3)C4=CC=CC=C4)C(=S)N |
Origin of Product |
United States |
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